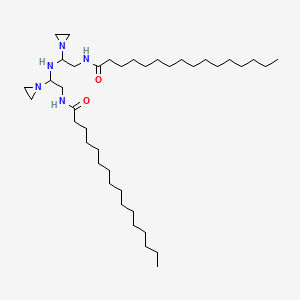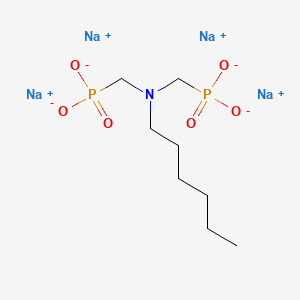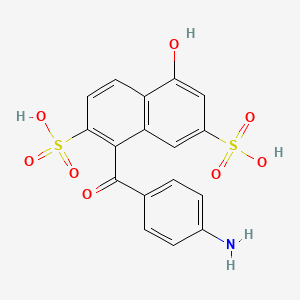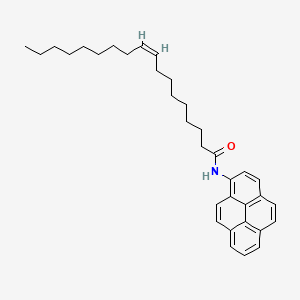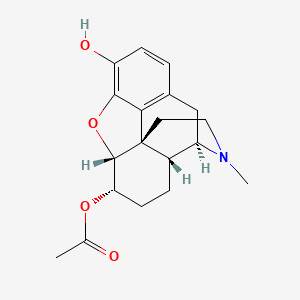
2-(Dimethylamino)ethyl 4-azidobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl 4-azidobenzoate is a chemical compound with the molecular formula C11H14N4O2. It is an ester derivative of benzoic acid, where the carboxyl group is replaced by a 4-azido group and the hydroxyl group is replaced by a 2-(dimethylamino)ethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 4-azidobenzoate typically involves the esterification of 4-azidobenzoic acid with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethyl 4-azidobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) and solvents like dimethylformamide (DMF) are commonly used.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) are typical reagents for reducing the azido group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used under specific conditions.
Major Products Formed
Substitution: Formation of new esters or amides depending on the nucleophile used.
Reduction: Conversion of the azido group to an amine group.
Oxidation: Formation of oxidized derivatives, although specific products depend on the reaction conditions.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl 4-azidobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of biological processes and as a tool for labeling and tracking biomolecules.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl 4-azidobenzoate involves its interaction with specific molecular targets and pathways. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies. The compound can also interact with enzymes and proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethyl 4-aminobenzoate: Similar structure but with an amino group instead of an azido group.
2-(Dimethylamino)ethyl 4-nitrobenzoate: Contains a nitro group instead of an azido group.
2-(Dimethylamino)ethyl 4-hydroxybenzoate: Features a hydroxyl group in place of the azido group
Uniqueness
2-(Dimethylamino)ethyl 4-azidobenzoate is unique due to its azido group, which imparts distinct chemical reactivity and potential for click chemistry applications. This makes it particularly valuable in bioconjugation and labeling studies, setting it apart from other similar compounds .
Propiedades
Número CAS |
84389-35-5 |
|---|---|
Fórmula molecular |
C11H14N4O2 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 4-azidobenzoate |
InChI |
InChI=1S/C11H14N4O2/c1-15(2)7-8-17-11(16)9-3-5-10(6-4-9)13-14-12/h3-6H,7-8H2,1-2H3 |
Clave InChI |
PQKIJCOGSCWWMN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


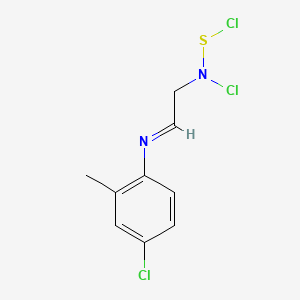

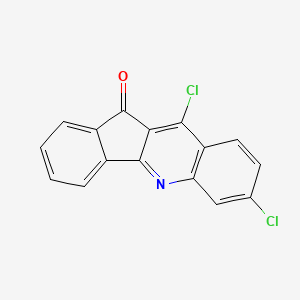
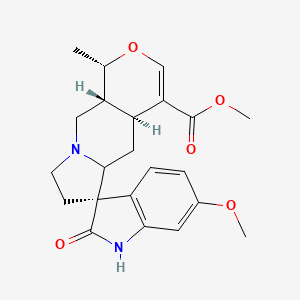
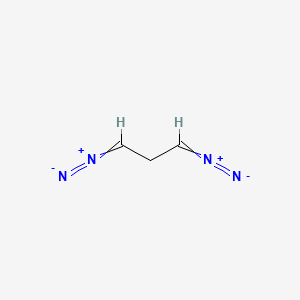
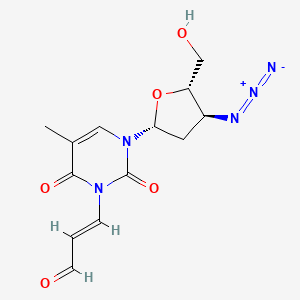
![[2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride](/img/structure/B12685743.png)
